molecular formula C24H27N3O2 B12019212 N'-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide CAS No. 612047-85-5

N'-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B12019212
CAS No.: 612047-85-5
M. Wt: 389.5 g/mol
InChI Key: TXNNRVCFAMXGME-KOEQRZSOSA-N
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Description

N’-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The structure of this compound includes a 4-ethoxybenzylidene moiety and a tetrahydrocarbazole ring system, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with certain biomolecules, affecting their function. The compound’s structure allows it to participate in various chemical interactions, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-(4-chlorobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-(4-nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-(4-ethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is unique due to the presence of the ethoxy group on the benzylidene moiety. This functional group can influence the compound’s reactivity, solubility, and overall chemical behavior. The tetrahydrocarbazole ring system also contributes to its distinct properties, making it an interesting subject for further research and application.

Properties

CAS No.

612047-85-5

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C24H27N3O2/c1-2-29-19-13-11-18(12-14-19)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14,17H,2,4,6,8,10,15-16H2,1H3,(H,26,28)/b25-17+

InChI Key

TXNNRVCFAMXGME-KOEQRZSOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

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